

"physical characteristics of 3,5-Dibromo-2,4,6trimethylphenol"

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Compound of Interest

Compound Name: 3,5-Dibromo-2,4,6-trimethylphenol

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Technical Guide: 3,5-Dibromo-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3,5-Dibromo-2,4,6-trimethylphenol**. This halogenated phenol derivative is of interest to researchers in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules. This document outlines its synthesis, available physical property data, and standardized experimental protocols for its characterization.

Physical and Chemical Properties

Quantitative data for the specific physical properties of **3,5-Dibromo-2,4,6-trimethylphenol** are not readily available in public literature. However, the properties of the parent compound, 2,4,6-trimethylphenol, are well-documented and provided below for reference and comparison. The subsequent sections detail the experimental protocols that can be employed to determine the physical characteristics of **3,5-Dibromo-2,4,6-trimethylphenol**.

Table 1: Physical and Chemical Properties



| Property | 2,4,6-Trimethylphenol (Starting Material) | 3,5-Dibromo-2,4,6- trimethylphenol |
|--------------------------------|--|--|
| Molecular Formula | C ₉ H ₁₂ O | C ₉ H ₁₀ Br ₂ O |
| Molecular Weight | 136.19 g/mol | 293.98 g/mol |
| Melting Point | 70-72 °C | Not available |
| Boiling Point | 220 °C | Not available |
| Density | Not available | Not available |
| Solubility in Water | 1.01 g/L | Not available |
| Solubility in Organic Solvents | Soluble in ethanol and ether | Expected to be soluble in various organic solvents |
| Appearance | White crystalline solid | Light brown solid[1] |

Synthesis Protocol

A detailed method for the synthesis of **3,5-Dibromo-2,4,6-trimethylphenol** has been reported and is summarized below.[1]

Materials:

- 2,4,6-trimethylphenol
- · Carbon tetrachloride
- Bromine
- Water bath
- Distillation apparatus
- · Filtration apparatus
- · Vacuum drying oven



Procedure:

- Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
- Cool the solution to 20-26 °C using a water bath.
- Slowly add 230 ml (4.5 moles) of bromine to the solution over a period of 15 minutes.
 Hydrogen bromide gas will be evolved. A slurry of 3,5-dibromo-2,4,6-trimethylphenol is formed.[1]
- Increase the temperature to 70-75 °C and maintain for 2 hours, during which the slurry will dissolve.[1]
- Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.
- Once 1 liter of solvent remains with the product, cool the solution to 25 °C.
- Filter the resulting light brown solid.[1]
- Dry the solid under vacuum for 5 hours.[1]

Workflow Diagram:





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Synthesis Workflow for **3,5-Dibromo-2,4,6-trimethylphenol**.

Experimental Protocols for Physical Characterization

The following are general, standardized protocols for determining the key physical properties of a crystalline organic compound like **3,5-Dibromo-2,4,6-trimethylphenol**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- · Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.



Record the temperature at which the first liquid appears (the beginning of the melting range)
and the temperature at which the entire sample becomes a clear liquid (the end of the
melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (for high-boiling solids)

For high-boiling solids, the boiling point can be determined using a micro-method.

Apparatus:

- Thiele tube or a similar heating bath
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil
- Bunsen burner or heating mantle

Procedure:

- Place a small amount of the sample into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the sample.
- Attach the test tube to a thermometer and immerse it in the heating bath (Thiele tube).
- · Heat the apparatus slowly.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous stream of bubbles is observed, stop heating.



• The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Solubility Determination

This protocol helps to determine the solubility of the compound in various solvents.

Materials:

- Test tubes
- Spatula
- Graduated cylinder or pipette
- Vortex mixer (optional)
- Solvents: water, ethanol, acetone, diethyl ether, toluene, 5% aq. NaOH, 5% aq. HCl

Procedure:

- Add approximately 10 mg of the solid sample to a test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Agitate the mixture vigorously for 1-2 minutes (a vortex mixer can be used).
- Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.
- If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.
- Repeat the process for each solvent. The solubility in acidic and basic solutions can provide information about the compound's functional groups.

Density Determination

The density of a solid can be determined by the displacement method.



Apparatus:

- Graduated cylinder
- Analytical balance
- A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)

Procedure:

- Weigh a sample of the dry solid using an analytical balance (mass, m).
- Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V₁).
- Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
- Record the new volume (V₂).
- The volume of the solid is the difference between the final and initial volumes $(V = V_2 V_1)$.
- Calculate the density (ρ) using the formula: $\rho = m / V$.

Spectroscopic Data

While specific spectra for **3,5-Dibromo-2,4,6-trimethylphenol** are not provided in the initial search, the following spectroscopic techniques are essential for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy would
 provide detailed information about the molecular structure, including the number and types of
 protons and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group and C-Br stretches.
- Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the presence



of bromine isotopes.

Conclusion

This technical guide has summarized the available information on **3,5-Dibromo-2,4,6-trimethylphenol**, with a focus on its synthesis and the experimental protocols required for its full physical characterization. While specific quantitative physical data for this compound remains to be experimentally determined and published, the provided methodologies offer a clear path for researchers to obtain this critical information. The synthesis protocol and the general characterization methods laid out here provide a solid foundation for the use of **3,5-Dibromo-2,4,6-trimethylphenol** in further research and development.

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References

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